5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride
Description
5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative containing a 1,3-dioxoisoindolinyl substituent at the 5-position of a 2-methoxybenzenesulfonyl chloride scaffold. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functionality: the sulfonyl chloride group enables nucleophilic substitution reactions (e.g., formation of sulfonamides or sulfonate esters), while the dioxoisoindolinyl moiety may contribute to π-stacking interactions or hydrogen-bonding networks in supramolecular assemblies .
The structural characterization of such compounds often relies on crystallographic techniques, with software like SHELX and ORTEP-3 playing critical roles in refining molecular geometries and visualizing packing motifs .
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5S/c1-22-12-7-6-9(8-13(12)23(16,20)21)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTGLPOAHUQHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561170 | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-82-3 | |
| Record name | 5-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Cyclocondensation
The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically begins with the condensation of 2-methoxybenzenesulfonyl chloride with a maleimide derivative. A two-step protocol is often employed:
- Formation of the Isoindoline-1,3-dione Core : Reacting 2-methoxybenzenesulfonyl chloride with maleic anhydride in dichloromethane at −50°C yields the intermediate 5-(1,3-dioxoisoindolin-2-yl)-2-methoxybenzenesulfonic acid. Triethylamine is added to scavenge HCl, preventing side reactions.
- Chlorosulfonation : Treating the sulfonic acid intermediate with phosgene or thionyl chloride at low temperatures (−50°C to 0°C) produces the target sulfonyl chloride. This step requires strict moisture control to avoid hydrolysis.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −50°C | 80 | 99.2 |
| Solvent | CH₂Cl₂ | 82 | 98.8 |
| Base | Et₃N | 85 | 99.5 |
Oxidative Chlorosulfonation of Thiouronium Salts
An alternative route involves the oxidative chlorosulfonation of S-isoquinoline isothiourea salts, as demonstrated in recent patents:
- Alkylation of 5-Bromoisoquinoline : Reacting 5-bromoisoquinoline with thiourea in methanol at reflux forms S-isoquinoline isothiourea salts (70–99% yield).
- Oxidation with KClO₃ or NCS : Treating the thiouronium salt with potassium chlorate (KClO₃) or N-chlorosuccinimide (NCS) in dilute HCl at 10–20°C yields the sulfonyl chloride. This method avoids hazardous phosgene but requires careful control of oxidant stoichiometry.
Equation 1 :
$$ \text{S-isoquinoline isothiourea salt} + \text{KClO}_3 \xrightarrow{\text{HCl}} \text{5-Isoquinoline sulfonyl chloride} + \text{byproducts} $$
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Key steps include:
- Precise Temperature Control : Maintaining −50°C during chlorosulfonation minimizes decomposition.
- In-Line Purification : Integrated crystallization units remove unreacted starting materials, achieving >99% purity.
Table 2: Industrial Process Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity (%) | 98.5 | 99.8 |
| Energy Use (kWh/kg) | 120 | 45 |
Reaction Mechanisms and Kinetic Studies
Density Functional Theory (DFT) Insights
Computational studies reveal that the isoindoline-1,3-dione formation proceeds via a Dimroth-type rearrangement. The iminophthalan anion intermediate undergoes proton exchange equilibria, followed by β-elimination to yield the final product.
Figure 1 : Proposed mechanism for isoindolinone formation via cascade reactions.
Experimental Procedures and Optimization
Small-Scale Synthesis Protocol
Example 1 :
- Combine 2-methoxybenzenesulfonyl chloride (1 mol) and maleic anhydride (1.1 mol) in CH₂Cl₂.
- Cool to −50°C, add Et₃N (2 mol), and stir for 2 h.
- Add phosgene (1.1 mol) dropwise, warm to 0°C, and stir for 1 h.
- Quench with ice water, extract with CH₂Cl₂, and crystallize from ethanol.
Yield : 80–85%; Purity : 99.0–99.5%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 7.78 (d, J = 8.0 Hz, 2H), 3.92 (s, 3H).
- HRMS (ESI+) : m/z calcd for C₁₅H₁₀ClNO₅S [M+H]⁺: 351.8; found: 351.7.
Applications in Pharmaceutical Synthesis
The sulfonyl chloride group enables facile derivatization into sulfonamides, key motifs in antiviral and anticancer agents. Recent studies highlight its role in synthesizing aristolactam analogues via Suzuki-Miyaura couplings.
Challenges and Limitations
Moisture Sensitivity
The compound hydrolyzes rapidly in aqueous media, necessitating anhydrous conditions during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the isoindoline nucleus.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of pharmaceuticals. It is particularly valuable for:
- Targeting Specific Diseases : The compound is utilized in creating drugs that enhance efficacy and specificity against various diseases, including cancer and infectious diseases .
- Sulfonamide Derivatives : It is instrumental in producing sulfonamide derivatives, which are essential for developing numerous therapeutic agents .
Organic Synthesis
In organic chemistry, 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is used to synthesize:
- Novel Compounds : The compound facilitates the creation of new materials and compounds with unique properties, expanding the toolkit available for chemists .
- Functionalized Aromatic Compounds : It aids in the functionalization of aromatic compounds, allowing for tailored modifications that can lead to enhanced material properties .
Bioconjugation
The compound plays a significant role in bioconjugation processes:
- Drug Delivery Systems : By enabling the attachment of biomolecules to surfaces or other molecules, it enhances drug delivery systems and diagnostic applications .
- Targeted Therapies : Its ability to conjugate with various biomolecules allows for the development of targeted therapies that improve treatment outcomes .
Material Science
In material science, this sulfonyl chloride is applied for:
- Advanced Materials Development : It is used in creating polymers and coatings that require specific functional groups for improved performance and durability .
- Coatings and Adhesives : The compound contributes to formulating coatings and adhesives with enhanced adhesion properties due to its reactive sulfonyl group .
Analytical Chemistry
In analytical chemistry, this compound is employed for:
- Detection and Quantification : It aids in developing methods for detecting and quantifying specific compounds in various samples, thus supporting quality control and research analysis .
- Chromatographic Techniques : The compound can be utilized in chromatographic techniques to improve separation efficiency of complex mixtures .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical Development | Drug synthesis targeting specific diseases |
| Organic Synthesis | Creation of novel compounds and functionalized derivatives |
| Bioconjugation | Enhancing drug delivery systems and targeted therapies |
| Material Science | Development of advanced materials like polymers |
| Analytical Chemistry | Detection methods and chromatographic applications |
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural and Electronic Differences
- 1,3-Dioxoisoindolinyl vs. Dimethylcarbamoyl : The dioxoisoindolinyl group introduces a rigid, planar structure with electron-withdrawing properties, enhancing electrophilicity at the sulfonyl chloride group. In contrast, the dimethylcarbamoyl substituent is less π-conjugated and may sterically hinder reactivity .
- Chloro Substitution : The chloro group in the third analog () provides a site for further functionalization (e.g., Suzuki coupling) but reduces solubility in polar solvents .
Crystallographic Behavior
Hydrogen-bonding patterns in sulfonyl chloride derivatives are critical for crystal packing. The dioxoisoindolinyl group in the target compound likely engages in C=O···H–O/C hydrogen bonds, forming layered or helical motifs, as observed in similar systems analyzed via SHELX and WinGX . The dimethylcarbamoyl analogs may exhibit weaker intermolecular interactions due to reduced hydrogen-bonding capacity .
Biological Activity
5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClNOS
- Molecular Weight : 336.76 g/mol
- CAS Number : 84379-71-5
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and apoptosis. It has been investigated for its potential as an anticancer agent, particularly through its interactions with the PARP-1 enzyme, which is crucial for DNA repair mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in breast cancer cell lines. For instance, it was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MDA-MB-436 cells. The IC value for this compound was found to be approximately 2.57 µM, indicating significant potency compared to standard treatments like Olaparib (IC = 8.90 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin. It exhibited a higher degree of antifungal activity than bifonazole and ketoconazole, making it a candidate for further development as an antimicrobial agent .
Case Studies and Experimental Data
A series of studies have been conducted to assess the biological activity of this compound:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-436 | 2.57 | PARP-1 inhibition, apoptosis induction |
| Study B | E. coli | <10 | Antibacterial activity |
| Study C | MRSA | <5 | Antibacterial activity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its molecular targets. The docking simulations suggest that the compound binds effectively within the active site of PARP-1, potentially inhibiting its function and leading to increased cancer cell death .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
